Rhodium acetate
Overview
Description
Rhodium Acetate Description and Synthesis Analysis
Rhodium acetate is a compound that plays a significant role in the field of catalysis, particularly in the synthesis of aromatic heterocycles and chiral drugs. The synthesis of rhodium acetate itself is not explicitly detailed in the provided papers, but its applications in catalytic processes are well documented. For instance, the rhodium(III)-complex Cp*RhCl(2) and its dicationic analogue [Cp*Rh(MeCN)(3)]SbF(6) have been utilized in the formation of indoles and pyrroles through C-H bond functionalization, which is a testament to the compound's versatility in organic synthesis .
Molecular Structure Analysis
The molecular structure of rhodium acetate is not directly discussed in the provided papers. However, the structure of rhodium complexes plays a crucial role in their reactivity and selectivity in various chemical reactions. For example, the use of chiral rhodium complexes derived from enantiopure phosphorus ligands has been instrumental in achieving high enantioselectivity in the hydrogenation of diverse alkene classes, which is vital for the production of chiral drugs .
Chemical Reactions Analysis
Rhodium acetate and related rhodium complexes are prominently featured in various chemical reactions. Rhodium(III)-catalyzed C-H activation/annulation with vinyl esters serves as an acetylene equivalent, enabling the synthesis of isoquinolones and heteroaryl-fused pyridones . Additionally, rhodium-catalyzed asymmetric allylic alkylation demonstrates the compound's ability to facilitate reactions with high enantioselectivity, producing branch alkylation products with excellent enantiomeric excess . The versatility of rhodium acetate is further exemplified in its catalysis of the stereocontrolled synthesis of dihydrofuran-3-imines and 2-tetrasubstituted saturated heterocycles from 1-sulfonyl-1,2,3-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of rhodium acetate are indirectly inferred through its catalytic behavior in various reactions. For instance, rhodium(III)-catalyzed C-H allylation of electron-deficient alkenes with allyl acetates indicates the compound's ability to tolerate a broad range of functionalities and achieve excellent selectivity . The catalytic activity of rhodium acetate in the [4+3] annulation of N-Aryl-pyrazolidinones and propargylic acetates further demonstrates its utility in constructing complex heterocyclic compounds . Moreover, rhodium(II) acetate's role in the diastereoselective synthesis of epoxy- and epithio-bridged heterocycle-fused quinolizinone analogues showcases its stereoselective capabilities . Lastly, the intrinsic selectivity and structure sensitivity of rhodium catalysts in syngas conversion to C2+ oxygenates provide insight into the compound's chemical properties and its potential in synthetic liquid fuel production .
Scientific Research Applications
Catalytic Applications in Organic Chemistry
Rhodium(II) acetate is a versatile catalyst in organic synthesis. It has been used in the stereocontrolled synthesis of saturated heterocycles and dihydrofuran-3-imines, showcasing high yield and diastereoselectivity. These processes involve the transformation of 1-sulfonyl-1,2,3-triazoles with pendent allyl and propargyl ethers and thioethers to onium ylides, followed by [2,3]-sigmatropic rearrangement (Boyer, 2014). Rhodium(II) acetate also catalyzes the heterocycloaddition reaction of diazodicarbonyl compounds with nitriles to produce functionalized 1,3-oxazole derivatives, important intermediates in natural products synthesis (Connell et al., 1993).
Applications in Coordination and Organometallic Chemistry
Rhodium acetate plays a significant role in coordination and organometallic chemistry. It is used in large processes relying on homogeneous rhodium-catalyzed reactions like hydroformylation of alkenes, carbonylation of methanol to acetic acid, and hydrodesulfurization of thiophene derivatives in crude oil. These applications are analyzed using 103Rh NMR spectroscopy, an analytical tool providing insights into the complex chemistry of rhodium (Ernsting et al., 2004).
Safety And Hazards
Future Directions
Rhodium acetate, related rhodium carboxylates, and rhodium amide complexes are powerful catalysts for carbene chemistry . They readily promote the decomposition of diazo compounds and transfer the resulting carbene to a variety of substrates . This suggests potential future directions in the field of organic synthesis .
properties
IUPAC Name |
rhodium(3+);triacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Rh/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOOVMQUISJERI-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067178 | |
Record name | Acetic acid, rhodium(3+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium acetate | |
CAS RN |
26105-49-7, 42204-14-8 | |
Record name | Acetic acid, rhodium(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026105497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, rhodium(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, rhodium(3+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rhodium(3+) acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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